molecular formula C18H33N B091845 Oleonitrile CAS No. 112-91-4

Oleonitrile

Cat. No. B091845
CAS RN: 112-91-4
M. Wt: 263.5 g/mol
InChI Key: UIAMCVSNZQYIQS-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oleonitrile, also known as (9Z)-9-Octadecenenitrile , is a fatty nitrile obtained by the formal condensation of oleic acid with ammonia . It is a plant metabolite and is functionally related to oleic acid .


Synthesis Analysis

The synthesis of Oleonitrile has been studied using various methods. One such method is the cross metathesis of fatty nitriles with acrylonitrile . Another method involves the Rhodium-Biphephos-Catalyzed Tandem Isomerization–Hydroformylation of Oleonitrile .


Molecular Structure Analysis

Oleonitrile has a molecular formula of C18H33N . It has an average mass of 263.461 Da and a Monoisotopic mass of 263.261292 Da . The structure includes 18 non-H bond(s), 2 multiple bond(s), 14 rotatable bond(s), 1 double bond(s), 1 triple bond(s), and 1 nitrile(s) (aliphatic) .


Chemical Reactions Analysis

Oleonitrile has been studied in tandem isomerization–hydroformylation reactions . This process involves the use of Rh-bisphosphite catalyst systems, targeting the formation of the linear aldehyde .


Physical And Chemical Properties Analysis

Oleonitrile has a density of 0.8±0.1 g/cm3, a boiling point of 385.6±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 63.4±3.0 kJ/mol and a flash point of 191.1±7.2 °C . The index of refraction is 1.459, and it has a molar refractivity of 85.4±0.3 cm3 .

Scientific Research Applications

  • Ethenolysis of Renewable Oleonitrile : A study by Bidange et al. (2014) reports the ethenolysis (cross-metathesis with ethylene) of oleonitrile, leading to promising yields of short-chain undecenitrile. The research highlights the potential application of oleonitrile in producing bio-sourced 9-decenitrile and 1-decene, valuable for synthesizing polymer precursors and possibly as fuel additives (Bidange et al., 2014).

  • Antidiarrhoeal Activity of Olea Europaea : Although not directly about oleonitrile, a study by Zaouani et al. (2018) examines the antidiarrhoeal activity of Olea europaea leaf extract, revealing significant antidiarrhoeal properties. This suggests potential medicinal applications of compounds related to oleonitrile in traditional medicine (Zaouani et al., 2018).

  • Anti-Ulcerogenic Effects of Spartium Junceum : Yeşilada et al. (2000) identified an oleanen-type triterpenic saponin, named spartitrioside, from Spartium junceum flowers, demonstrating anti-ulcerogenic effects. This research provides insight into the potential therapeutic applications of saponins and related compounds like oleonitrile in treating gastric ulcers (Yeşilada et al., 2000).

  • 1,3‐Dipolar Addition to Olefins : Fajkos̆ and Edwards (1974) describe the 1,3-dipolar addition of formonitrile oxide and hydroxyiminoacetonitrile oxide to olefins, leading to novel isoxazolidino[2,3-b]‐Δ3-l,2,5‐oxadiazolines. This could imply uses for oleonitrile in synthesizing complex chemical structures (Fajkos̆ & Edwards, 1974).

  • OLED Applications : Tanaka et al. (2016) discuss using a material, 3,4-di(9H-carbazol-9-yl)benzonitrile, in organic light-emitting diodes (OLEDs), demonstrating its application in electronic devices. This research suggests potential uses for oleonitrile derivatives in electronics and lighting technology (Tanaka et al., 2016).

Safety And Hazards

Oleonitrile can cause skin irritation and is very toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The future directions of Oleonitrile research could involve further exploration of its synthesis methods, such as the Rhodium-Biphephos-Catalyzed Tandem Isomerization–Hydroformylation . Additionally, its potential applications in various industries could be explored.

properties

IUPAC Name

(Z)-octadec-9-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-17H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAMCVSNZQYIQS-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3026934
Record name (Z)-9-Octadecenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenenitrile, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Solubility

INSOLUBLE IN WATER; SOLUBLE IN ALCOHOL
Record name (Z)-9-OCTADECENENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.848 @ 17 °C/17 °C
Record name (Z)-9-OCTADECENENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Oleonitrile

CAS RN

112-91-4
Record name Oleonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Z)-9-Octadecenenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenenitrile, (9Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (Z)-9-Octadecenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3026934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oleonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.651
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLEONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59F4912BUE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (Z)-9-OCTADECENENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

-1 °C
Record name (Z)-9-OCTADECENENITRILE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5580
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oleonitrile
Reactant of Route 2
Oleonitrile
Reactant of Route 3
Reactant of Route 3
Oleonitrile
Reactant of Route 4
Oleonitrile
Reactant of Route 5
Oleonitrile
Reactant of Route 6
Oleonitrile

Citations

For This Compound
141
Citations
J Bidange, JL Dubois, JL Couturier… - European Journal of …, 2014 - Wiley Online Library
Oleonitrile is a bio‐sourced compound readily obtained by ammoniation of the renewable oleic acid. The production of the short chain undecenitrile by ethenolysis (cross‐metathesis …
Number of citations: 25 onlinelibrary.wiley.com
J Bidange, C Fischmeister, C Bruneau… - Monatshefte für Chemie …, 2015 - Springer
… We now show that cross metathesis of 10-undecenenitrile and oleonitrile with acrylonitrile can be achieved with Hoveyda type catalysts to give α,ω-dinitriles, precursors of diamine …
Number of citations: 16 link.springer.com
L Le Goanvic, J Ternel, JL Couturier, JL Dubois… - Catalysts, 2018 - mdpi.com
… from isomerization of the starting product (Note that oleonitrile (1) and isomers (1-int) formed … -Rh ratio for an efficient conversion of oleonitrile into aldehydes; they were performed at 120 …
Number of citations: 8 www.mdpi.com
RB Perkins Jr, JJ Roden III, EH Pryde - Journal of the American Oil …, 1975 - Springer
… Less difficulty was encountered in purifying intermediates from oleonitrile than from the other two. All … The cost of producing 10,000,000 lb/year of nylon-9 from purchased oleonitrile was …
Number of citations: 28 link.springer.com
RA Grimm, AJ Stirton, JK Weil - Journal of the American Oil …, 1968 - Wiley Online Library
… The chlorination of oleonitrile is not a simple reaction and the 9,10-dichlorostearonitrile was … Thin-layer chromatography (benzene) showed only one spot for the starting oleonitrile but …
Number of citations: 3 aocs.onlinelibrary.wiley.com
DN Grindley, SA El Sarrag - Journal of the American Oil …, 1975 - Wiley Online Library
0.991 on commercial oleonitrile as the starting material at a cost of $0.2975/lb. Seven major processing steps were included: ozonolysis, esterification, distillation, hydrogenation, …
Number of citations: 3 aocs.onlinelibrary.wiley.com
FD Smith, AJ Stirton, CJ Dooley - Journal of the American Oil Chemists' …, 1968 - Springer
Reaction of benzene with oleic acid, methyl oleate, oleyl alcohol and oleonitrile, catalyzed by AlCl 3 , yielded the expected phenylstearic acid or the related ester, alcohol or nitrile as a …
Number of citations: 7 link.springer.com
E Jungermann, BC Brown, JJ McBride - Journal of the American Oil …, 1963 - Springer
… (2) Oleonitrile: Using the same procedure as above, oleonitrile was phosphory]ated using the following quantities. 30.4 g (0.10 mole) of oleonitrile dissolved in 75 ml of methylene …
Number of citations: 5 link.springer.com
C Davies - 1987 - etheses.dur.ac.uk
… The two systems under study were the conversion of oleonitrile to a cyano-ester using a … In the case of the carbonylation of oleonitrile the high pressure infra-red studies are consistent …
Number of citations: 1 etheses.dur.ac.uk
RA Grimm - Journal of the American Oil Chemists' Society, 1969 - Springer
Unsaturated fatty materials, such as ethyl oleate and oleonitrile, are found to react with carbon monoxide, hydrogen and aniline at 150 C to give N-monoalkylanilines. The alkyl group is …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.